

4-(Difluoromethyl)benzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 4-(Difluoromethyl)benzaldehyde

Cat. No.: B1314739

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A Technical Guide to 4-(Difluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-(Difluoromethyl)benzaldehyde**, along with a detailed experimental protocol for its synthesis. This information is intended to support researchers and professionals in the fields of drug development, chemical synthesis, and materials science.

Core Compound Identification

Molecular Formula: C₈H₆F₂O^[1]

Molecular Weight: 156.13 g/mol ^[1]

CAS Number: 55805-29-3^[1]

IUPAC Name: **4-(difluoromethyl)benzaldehyde**^[1]

Quantitative Data Summary

A compilation of the known quantitative physical and chemical properties of **4-(Difluoromethyl)benzaldehyde** is presented in the table below for easy reference and

comparison.

Property	Value	Source
Molecular Weight	156.13 g/mol	[1]
Molecular Formula	C ₈ H ₆ F ₂ O	[1]
Boiling Point	113-115 °C @ 20 mmHg	[2]
113 °C		[3]
Melting Point	Not available	[4]
Density	Not available	
Flash Point	110.00 °C	[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-(Difluoromethyl)benzaldehyde** is not readily available in the provided search results, a general and relevant synthetic strategy involves the deoxyfluorination of an appropriate benzaldehyde derivative. One such method is the conversion of an aldehyde to a difluoromethyl group.

A representative procedure for the deoxyfluorination of a heteroaryl aldehyde, which can be adapted for the synthesis of **4-(Difluoromethyl)benzaldehyde**, is as follows:

General Procedure for Deoxyfluorination of (Hetero)aryl Aldehydes:

This procedure is based on the conversion of an aldehyde functional group to a difluoromethyl group.

Materials:

- Aryl aldehyde (e.g., a suitable precursor to **4-(Difluoromethyl)benzaldehyde**)
- Deoxyfluorinating agent (e.g., DAST - (diethylamino)sulfur trifluoride)

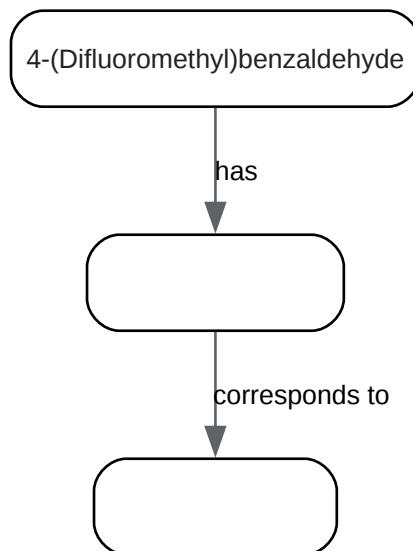
- Anhydrous solvent (e.g., dichloromethane)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- In a flame-dried flask under an inert atmosphere, dissolve the starting aryl aldehyde in an anhydrous solvent.
- Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
- Slowly add the deoxyfluorinating agent to the cooled solution with stirring.
- Allow the reaction to stir at a low temperature for a specified time, then gradually warm to room temperature and stir for an extended period.
- Quench the reaction by carefully adding a quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
- Extract the product with an organic solvent.
- Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate).
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product using a suitable technique, such as column chromatography, to obtain the desired difluoromethylated compound.

Logical Relationships

The following diagram illustrates the fundamental relationship between the compound's name, its chemical formula, and its molecular weight.



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Caption: Relationship between compound name, formula, and molecular weight.

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References

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